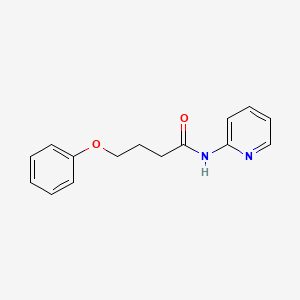![molecular formula C10H13NOS B7463482 2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
2-[(4-Methylphenyl)methylsulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)methylsulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]acetamide is not fully understood. However, studies have shown that it can inhibit the growth of fungi and bacteria by disrupting their cell membranes. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[(4-Methylphenyl)methylsulfanyl]acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Methylphenyl)methylsulfanyl]acetamide has several advantages and limitations for lab experiments. One advantage is its low toxicity and high purity, making it a safe and reliable compound for use in experiments. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-Methylphenyl)methylsulfanyl]acetamide. One direction is the development of new antibiotics based on the antifungal and antibacterial properties of 2-[(4-Methylphenyl)methylsulfanyl]acetamide. Another direction is the development of new cancer drugs based on the ability of 2-[(4-Methylphenyl)methylsulfanyl]acetamide to induce apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]acetamide and its potential therapeutic applications.
Synthesemethoden
2-[(4-Methylphenyl)methylsulfanyl]acetamide can be synthesized using various methods, including the reaction of 4-methylbenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-methylbenzyl bromide with thioacetamide in the presence of a palladium catalyst. The yield and purity of 2-[(4-Methylphenyl)methylsulfanyl]acetamide can be improved by using a recrystallization process.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)methylsulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been investigated for its potential use in cancer therapy. Studies have shown that 2-[(4-Methylphenyl)methylsulfanyl]acetamide can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWGHIGLXGJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methylsulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

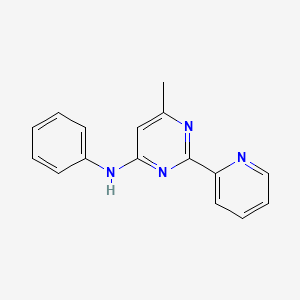
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)

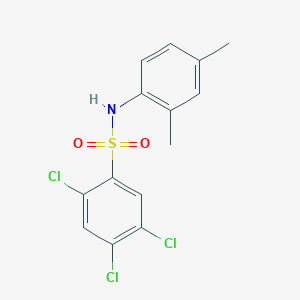


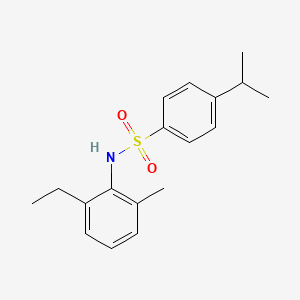
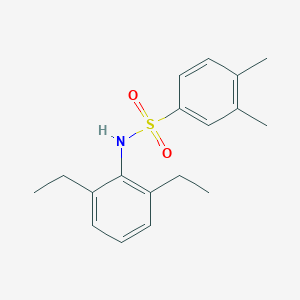


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
